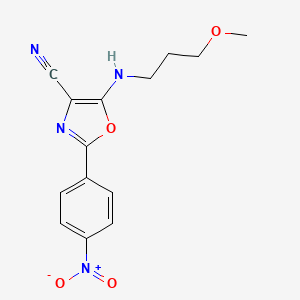![molecular formula C11H20N2O4 B2405419 Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate CAS No. 866008-30-2](/img/structure/B2405419.png)
Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate is a useful research compound. Its molecular formula is C11H20N2O4 and its molecular weight is 244.291. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Complex Compounds : This compound is used in the synthesis of various complex organic structures. For instance, it has been involved in the synthesis of pyrido[3,4-d]pyrimidine analogs of pteroic acid, which demonstrates the versatility of this compound in creating structurally diverse molecules (And & Mckee, 1979).
- Formation of Carboxamides : It has been used in microwave-assisted treatment to produce corresponding carboxamides, showcasing its reactivity under specific conditions (Milosevic et al., 2015).
Potential Pharmacological Applications
- Antihypertensive Activity : Some derivatives of this compound are expected to exhibit antihypertensive activity, highlighting its potential in medicinal chemistry (Kumar & Mashelker, 2006).
- Anticancer Agents : Research has also explored its use in synthesizing potential anticancer agents, specifically in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines (Temple et al., 1983).
- Antimycobacterial Agents : It has been utilized in the synthesis of compounds with significant in vitro activity against Mycobacterium tuberculosis, suggesting its potential use in treating tuberculosis (Raju et al., 2010).
Eigenschaften
IUPAC Name |
ethyl 5-hydroxy-6-(2-methoxyethylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-3-17-11(15)8-4-5-12-10(9(8)14)13-6-7-16-2/h10,12-14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRFJLUYFDPARC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(NCC1)NCCOC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]nonan-6-one](/img/structure/B2405337.png)
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)
![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)




![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)
![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)



